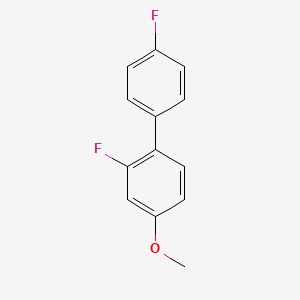
2,4'-Difluoro-4-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methoxy group attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4’-Difluoro-4-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of 2,4’-Difluoro-4-methoxybiphenyl may involve similar coupling reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4’-Difluoro-4-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced under specific conditions to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2,4’-Difluoro-4-hydroxybiphenyl, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,4’-Difluoro-4-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential as a drug candidate or as a component in drug delivery systems is ongoing.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2,4’-Difluoro-4-methoxybiphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and methoxy groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4’-Difluorobiphenyl: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-Methoxybiphenyl: Lacks the fluorine atoms, which can affect its chemical stability and interactions with biological targets.
2,4’-Dichloro-4-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties
Uniqueness
2,4’-Difluoro-4-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
1214346-71-0 |
|---|---|
Molecular Formula |
C13H10F2O |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
XPKWWJVQTYOFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
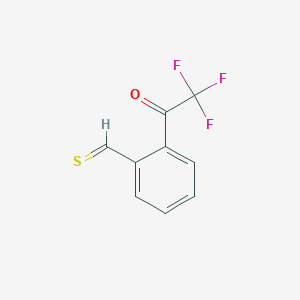
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
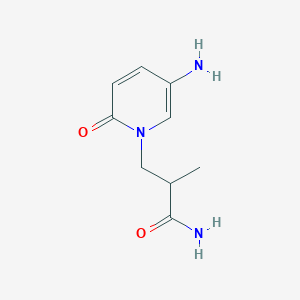
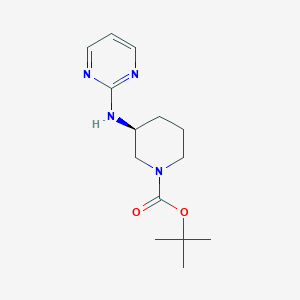
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
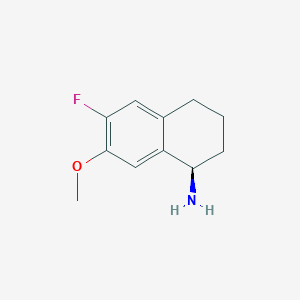
![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
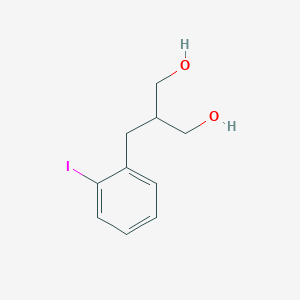
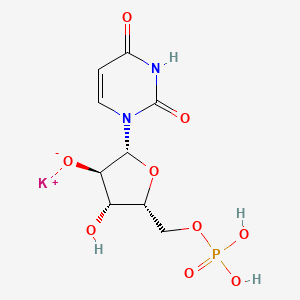

![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
